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Compound of Interest

Compound Name: 3,4-Dinitrobenzaldehyde

Cat. No.: B2410972 Get Quote

3,4-Dinitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde core

substituted with two nitro groups at the 3 and 4 positions.[1][2] Its chemical structure,

particularly the presence of the electrophilic aldehyde and the strongly electron-withdrawing

nitro groups, makes it a valuable and reactive intermediate in synthetic organic chemistry.[1]

This guide provides a comprehensive overview of its core physical and spectroscopic

properties, offering a technical foundation for researchers, scientists, and drug development

professionals who utilize this compound. Understanding these fundamental characteristics is

paramount for its effective handling, characterization, and application in the synthesis of more

complex molecules, including dyes and potential pharmaceutical agents.[1][3] This document

moves beyond a simple data sheet, providing insights into the causality behind experimental

choices and establishing a framework for its empirical validation.

Core Physicochemical Properties
The macroscopic and thermodynamic properties of 3,4-Dinitrobenzaldehyde dictate its

behavior in various experimental settings, from reaction conditions to purification and storage.

These core characteristics are summarized below.
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Property Value Source(s)

IUPAC Name 3,4-dinitrobenzaldehyde [2]

CAS Number 35998-98-2 [2][4]

Molecular Formula C₇H₄N₂O₅ [1][2]

Molecular Weight 196.12 g/mol [1][2][4]

Appearance
Typically a yellow to brown

crystalline solid
[1][5]

Melting Point 83-85 °C [4]

Solubility
Soluble in organic solvents;

limited solubility in water
[1]

Appearance and Form: At room temperature, 3,4-Dinitrobenzaldehyde exists as a yellow to

brown crystalline solid.[1][5] The color is characteristic of many nitro-aromatic compounds. The

crystalline nature implies a well-ordered molecular lattice, which is consistent with its defined

melting point range.

Melting Point: The melting point is a critical indicator of purity. For 3,4-Dinitrobenzaldehyde, a

sharp melting range of 83-85 °C is indicative of a high-purity sample.[4] A broader melting

range would suggest the presence of impurities, which disrupt the crystal lattice and lower the

energy required to transition to a liquid state.

Solubility Profile: The molecule's solubility is dictated by its structure. The hydrophobic benzene

ring and the overall molecular structure limit its solubility in water.[1] However, the presence of

polar nitro groups and the aldehyde functional group allows for solubility in various organic

solvents.[1] This differential solubility is fundamental to its use in reactions (ensuring it can be

dissolved with other reagents) and its subsequent purification via techniques like

recrystallization or chromatography.

Molecular Structure and Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecular structure, allowing for

unambiguous identification and characterization.
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Molecular Structure Diagram
The structural arrangement of 3,4-Dinitrobenzaldehyde is key to its reactivity and physical

properties.

Caption: 2D structure of 3,4-Dinitrobenzaldehyde.

Spectroscopic Data Summary
Spectroscopy Characteristic Features

Infrared (IR)

Strong C=O stretch (~1700-1710 cm⁻¹),

aldehyde C-H stretches (~2720, ~2820 cm⁻¹),

asymmetric and symmetric NO₂ stretches

(~1530 cm⁻¹, ~1350 cm⁻¹), aromatic C=C and

C-H absorptions.[6]

¹H NMR

Aldehyde proton (singlet, δ ≈ 9.9-10.1 ppm),

three aromatic protons in a complex splitting

pattern (δ ≈ 8.0-8.8 ppm).

UV-Vis

Strong π→π* transitions involving the nitro and

benzene groups (~250 nm) and weaker n→π*

transitions at longer wavelengths.[7]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong carbonyl (C=O)

absorption of the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde

proton, one near 2820 cm⁻¹ and another near 2720 cm⁻¹, is highly characteristic and helps

distinguish it from a ketone.[6] Furthermore, strong, sharp peaks corresponding to the

asymmetric and symmetric stretching of the two nitro (NO₂) groups are expected and are

definitive for this class of compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides precise

information about the electronic environment of the hydrogen atoms. The aldehyde proton is

highly deshielded due to the electronegativity of the oxygen atom and appears as a distinct

singlet far downfield. The three protons on the aromatic ring will exhibit a more complex pattern

due to spin-spin coupling and the powerful electron-withdrawing effects of the adjacent nitro

and aldehyde groups, which shift them significantly downfield.
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UV-Visible Spectroscopy: The electronic structure of 3,4-Dinitrobenzaldehyde gives rise to

characteristic absorptions in the UV-Vis range. The spectrum is typically characterized by

intense absorption bands at shorter wavelengths (around 250 nm) due to π→π* electronic

transitions within the conjugated aromatic system.[7] Weaker n→π* transitions associated with

the carbonyl and nitro groups may be observed at longer wavelengths.[7]

Experimental Protocols for Physical
Characterization
To ensure scientific integrity, physical properties must be verifiable. The following protocols

outline standard, self-validating methodologies for characterizing a sample of 3,4-
Dinitrobenzaldehyde.

Workflow for Physicochemical and Spectroscopic
Analysis
The logical flow of analysis ensures that each step builds upon the last, from basic physical

properties to detailed structural confirmation.

Caption: General workflow for the characterization of 3,4-Dinitrobenzaldehyde.

Protocol 1: Melting Point Determination
Principle: This method relies on the principle that a pure crystalline solid exhibits a sharp,

defined melting point. The temperature range from the first appearance of liquid to the

complete liquefaction of the solid is recorded.

Methodology:

Sample Preparation: Ensure the 3,4-Dinitrobenzaldehyde sample is completely dry and

finely powdered.

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a

height of 2-3 mm by tapping the sealed end on a hard surface.

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point

(83 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal

equilibrium.

Observation: Carefully observe the sample. Record the temperature at which the first drop

of liquid appears (T1).

Final Reading: Continue heating slowly and record the temperature at which the last solid

crystal melts (T2).

Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range

should be narrow (≤ 2 °C) and fall within the literature value of 83-85 °C.[4]

Protocol 2: Infrared (IR) Spectrum Acquisition (ATR-
FTIR)

Principle: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR)

spectroscopy is a rapid, non-destructive method to identify functional groups within a

molecule by measuring the absorption of infrared radiation.

Methodology:

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to record the spectrum of the ambient environment, which will

be automatically subtracted from the sample spectrum.

Sample Application: Place a small, representative amount of the solid 3,4-
Dinitrobenzaldehyde sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly

against the crystal, ensuring good contact.

Spectrum Acquisition: Initiate the sample scan. The instrument typically co-adds multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Process the resulting spectrum. Identify and label the key absorption

peaks, comparing them to expected values:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://store.apolloscientific.co.uk/product/34-dinitrobenzaldehyde
https://www.benchchem.com/product/b2410972?utm_src=pdf-body
https://www.benchchem.com/product/b2410972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2410972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=O (aldehyde) stretch: ~1705 cm⁻¹

NO₂ asymmetric stretch: ~1530 cm⁻¹

NO₂ symmetric stretch: ~1350 cm⁻¹

Aldehyde C-H stretches: ~2720 and ~2820 cm⁻¹

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

and a soft lab wipe.

Safety, Handling, and Storage
Due to its chemical nature, 3,4-Dinitrobenzaldehyde must be handled with appropriate care.

Hazard Profile: The compound is classified as harmful if swallowed, harmful in contact with

skin, and harmful if inhaled.[2][4] Aromatic nitro compounds, in general, should be treated

with caution.

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

goggles, and chemical-resistant gloves (e.g., nitrile).[4]

Avoid creating dust.

Wash hands thoroughly after handling.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Conclusion
3,4-Dinitrobenzaldehyde is a foundational reagent whose utility is directly linked to its distinct

physical and chemical properties. Its defined melting point, characteristic spectroscopic

signature, and predictable solubility provide the necessary parameters for its successful
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application and quality control in research and development. The methodologies outlined in this

guide serve as a robust framework for the empirical validation of this compound, ensuring both

safety and scientific rigor. By understanding these core properties, researchers can confidently

employ 3,4-Dinitrobenzaldehyde as a building block for the synthesis of novel and complex

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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